molecular formula C11H8F3NO3 B2831866 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1429902-34-0

5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2831866
CAS No.: 1429902-34-0
M. Wt: 259.184
InChI Key: TWMJTCGYMWSPCP-UHFFFAOYSA-N
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Description

5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid: is an organic compound with the molecular formula C11H8F3NO3 and a molecular weight of 259.18 g/mol . This compound features a pyrrolidine ring substituted with a trifluorophenyl group and a carboxylic acid group, making it a versatile scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzoyl hydroxylamine with 3-bromopyrrolidine . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid serves as a building block for synthesizing more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medicinal research. It can be used to develop inhibitors for specific enzymes or receptors, potentially leading to new therapeutic agents for treating diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Comparison with Similar Compounds

  • 5-Oxo-1-(2,3,4-trifluorophenyl)pyrrolidine-3-carboxylic acid
  • 5-Oxo-1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
  • 5-Oxo-1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Uniqueness: Compared to similar compounds, 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid stands out due to the presence of three fluorine atoms on the phenyl ring. This trifluoromethyl group enhances the compound’s stability and reactivity, making it more versatile for various applications .

Properties

IUPAC Name

5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c12-7-2-6(3-8(13)10(7)14)15-4-5(11(17)18)1-9(15)16/h2-3,5H,1,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMJTCGYMWSPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C(=C2)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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